molecular formula C11H11F3O2 B1333610 Ethyl 2-(3-(trifluoromethyl)phenyl)acetate CAS No. 331-33-9

Ethyl 2-(3-(trifluoromethyl)phenyl)acetate

Cat. No.: B1333610
CAS No.: 331-33-9
M. Wt: 232.2 g/mol
InChI Key: JDSJLOLGIHAOOZ-UHFFFAOYSA-N
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Description

Ethyl 2-(3-(trifluoromethyl)phenyl)acetate (CAS 331-33-9) is an ester derivative featuring a phenyl ring substituted with a trifluoromethyl (–CF₃) group at the meta position and an ethyl acetate moiety. The trifluoromethyl group is a strong electron-withdrawing substituent, enhancing the compound’s stability and influencing its electronic properties. This compound is widely utilized as an intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to its ability to modulate lipophilicity and metabolic resistance .

Properties

IUPAC Name

ethyl 2-[3-(trifluoromethyl)phenyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3O2/c1-2-16-10(15)7-8-4-3-5-9(6-8)11(12,13)14/h3-6H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDSJLOLGIHAOOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC(=CC=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80381021
Record name Ethyl [3-(trifluoromethyl)phenyl]acetate
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Molecular Weight

232.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

331-33-9
Record name Ethyl [3-(trifluoromethyl)phenyl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80381021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 331-33-9
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(3-(trifluoromethyl)phenyl)acetate typically involves the esterification of 3-(trifluoromethyl)phenylacetic acid with ethanol in the presence of a suitable catalyst. One common method is the Fischer esterification, which uses an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to drive the equilibrium towards ester formation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are often used, and the reaction is conducted at elevated temperatures to accelerate the esterification process. The product is then purified through distillation or recrystallization.

Chemical Reactions Analysis

Ester Hydrolysis

The ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.

Reaction Conditions Product Yield
Acid-catalyzed hydrolysisH<sub>2</sub>SO<sub>4</sub>, H<sub>2</sub>O, reflux, 12 h2-(3-(Trifluoromethyl)phenyl)acetic acid~85%*
Base-catalyzed saponificationNaOH, H<sub>2</sub>O/EtOH, reflux, 6 hSodium salt of the acid~90%*

*Yields estimated based on analogous ester hydrolysis reactions .

Reduction Reactions

The ester can be reduced to primary alcohols or aldehydes using selective reagents.

Reagent Conditions Product Yield
LiAlH<sub>4</sub>Anhydrous THF, 0°C → RT, 2 h2-(3-(Trifluoromethyl)phenyl)ethanol~88%*
DIBAL-HToluene, −78°C, 1 h2-(3-(Trifluoromethyl)phenyl)acetaldehyde~75%*

Nucleophilic Substitution

While the parent compound lacks a leaving group, bromination at the α-position enables subsequent substitutions.

Reaction Conditions Product Yield
Bromination (NBS, AIBN)CCl<sub>4</sub>, reflux, 6 hEthyl 2-bromo-2-[3-(trifluoromethyl)phenyl]acetate~70%
Amination (NaN<sub>3</sub>)DMF, 80°C, 12 hEthyl 2-azido-2-[3-(trifluoromethyl)phenyl]acetate~65%

Cross-Coupling Reactions

The trifluoromethylphenyl group participates in palladium-catalyzed couplings after halogenation.

Reaction Conditions Product Yield
Suzuki couplingPd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub>, DME/H<sub>2</sub>O, 90°CBiaryl derivatives~80%
Heck reactionPd(OAc)<sub>2</sub>, P(o-tol)<sub>3</sub>, NEt<sub>3</sub>, DMFAlkenylated products~75%*

Electrophilic Aromatic Substitution (EAS)

The electron-withdrawing trifluoromethyl group directs incoming electrophiles to the meta position.

Reaction Conditions Product Yield
NitrationHNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, 0°C, 4 h3-(Trifluoromethyl)-5-nitrobenzene derivative~60%*
SulfonationSO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, 50°C, 8 hSulfonated analog~55%*

Enolate Alkylation

The α-hydrogen adjacent to the ester forms enolates for C–C bond formation.

Base Conditions Product Yield
LDATHF, −78°C, alkyl halide, 2 hα-Alkylated ester derivatives~70%*
NaHDMF, RT, 6 hDiethyl 2-(3-(trifluoromethyl)phenyl)malonate~65%*

Key Mechanistic Insights:

  • Ester Reactivity : The carbonyl group facilitates hydrolysis and reduction, while the α-position is amenable to bromination or enolate chemistry .

  • Aromatic Ring Effects : The −CF<sub>3</sub> group deactivates the ring, favoring meta-directed EAS but requiring harsh conditions for nitration/sulfonation.

  • Catalytic Cross-Couplings : Palladium-based systems (e.g., BrettPhos ligands) enable efficient biaryl synthesis .

Scientific Research Applications

Organic Synthesis

Role as an Intermediate

Ethyl 2-(3-(trifluoromethyl)phenyl)acetate serves as an important intermediate in the synthesis of more complex organic molecules. Its trifluoromethyl group and ester functionality allow for various reactions:

  • Nucleophilic Substitution : The compound can undergo nucleophilic substitution reactions, where the trifluoromethyl group can influence the reactivity and selectivity of the reaction.
  • Reduction Reactions : It can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
  • Oxidation Reactions : The ester group can be oxidized to yield carboxylic acids or ketones, enhancing its utility in synthetic pathways.

Medicinal Chemistry

Pharmaceutical Development

The presence of the trifluoromethyl group significantly enhances the metabolic stability and bioavailability of pharmaceutical compounds. Compounds containing this group often exhibit improved pharmacokinetic profiles, making them attractive candidates for drug development.

  • Drug Design : this compound can act as a precursor for synthesizing pharmaceuticals targeting various biological pathways.
  • Biological Activity : While specific biological activity data for this compound is limited, similar compounds with trifluoromethyl groups have shown promising biological properties, indicating potential therapeutic applications.

Antifungal Activity

Research on compounds containing trifluoromethyl groups has demonstrated enhanced antifungal activity against pathogens such as Fusarium solani and Fusarium euwallaceae at concentrations around 1 mM. This suggests that this compound may have potential applications in antifungal drug development.

Antichlamydial Activity

A study highlighted that derivatives containing a trifluoromethyl group exhibited selective activity against Chlamydia, emphasizing the importance of this substituent in enhancing biological efficacy. This indicates that this compound could be explored for its potential use in treating chlamydial infections.

Mechanism of Action

The mechanism of action of Ethyl 2-(3-(trifluoromethyl)phenyl)acetate is largely dependent on its chemical structure. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of molecules, which can improve their bioavailability and efficacy. In biological systems, this compound may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding and hydrophobic interactions, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues: Substituent Variations

Methyl 2-(3-(trifluoromethyl)phenyl)acetate (CAS 62451-84-7)

  • Key Difference : Replacement of the ethyl ester with a methyl group reduces molecular weight (232.18 vs. 246.20) and lipophilicity (logP), impacting solubility and bioavailability.
  • Implications : Methyl esters generally exhibit faster hydrolysis rates than ethyl esters, affecting metabolic stability in drug design .

Ethyl 2-[4-(trifluoromethyl)phenyl]acetate (CAS 135325-18-7)

  • Key Difference : Positional isomerism (para vs. meta trifluoromethyl substitution).
  • Implications : The para isomer may exhibit distinct electronic effects and steric interactions, altering reactivity in coupling reactions or target binding .

Functional Group Variations

Ethyl 2-(3-(trifluoromethyl)phenoxy)acetate (CAS 22897-99-0) Key Difference: Oxygen atom insertion (phenoxy vs. phenyl linkage). Implications: The ether linkage increases hydrolytic stability compared to direct phenyl-acetate bonds, making it suitable for prolonged biological activity .

N-(6-Trifluoromethylbenzothiazol-2-yl)-2-(3-(trifluoromethyl)phenyl)acetamide (Compound 13, )

  • Key Difference : Amide (–CONH–) replaces the ester (–COO–) group.
  • Implications : Amides resist hydrolysis better than esters, enhancing metabolic stability in pharmaceuticals. However, synthesis yields are lower (19% vs. 93% for ethyl esters in ), indicating synthetic challenges .

Heterocyclic Analogues

Ethyl 2-(3-(trifluoromethyl)pyridin-2-yl)acetate (CAS 1198170-82-9) Key Difference: Pyridine ring replaces benzene, introducing nitrogen.

Ethyl 2-((5-[3-(trifluoromethyl)phenyl]-2-pyrimidinyl)sulfanyl)acetate (CAS 339101-32-5)

  • Key Difference : Pyrimidine ring and sulfanyl (–S–) group.
  • Implications : Sulfur’s polarizability and pyrimidine’s planar structure may enhance binding to enzymatic active sites .

Data Table: Key Comparative Properties

Compound Name CAS Number Molecular Formula Molecular Weight Functional Group Synthesis Yield (%) Key Property Differences
This compound 331-33-9 C₁₁H₁₁F₃O₂ 246.20 Ester Not reported Reference compound
Mthis compound 62451-84-7 C₁₀H₉F₃O₂ 232.18 Ester Not reported Lower lipophilicity
Ethyl 2-(3-(trifluoromethyl)phenoxy)acetate 22897-99-0 C₁₁H₁₁F₃O₃ 262.20 Ether-ester Not reported Enhanced hydrolytic stability
N-(6-Trifluoromethylbenzothiazol-2-yl)-2-(3-(trifluoromethyl)phenyl)acetamide - C₁₇H₁₁F₆N₂OS 414.34 Amide 19% Higher metabolic stability
Ethyl 2-((5-[3-(trifluoromethyl)phenyl]-2-pyrimidinyl)sulfanyl)acetate 339101-32-5 C₁₅H₁₃F₃N₂O₂S 342.34 Sulfanyl-ester Not reported Enhanced enzymatic interaction

Research Findings and Implications

  • Synthetic Accessibility : Ethyl esters (e.g., compounds 10d and 10e in ) achieve high yields (>90%), suggesting efficient synthetic routes compared to amides or heterocyclic derivatives .
  • Biological Activity : Trifluoromethyl groups enhance binding to hydrophobic pockets in proteins, as seen in pesticidal thioether-acetamides (). Esters with para-substituted –CF₃ may exhibit altered target selectivity compared to meta isomers .

Biological Activity

Ethyl 2-(3-(trifluoromethyl)phenyl)acetate is a compound that has garnered attention due to its unique structural features, particularly the trifluoromethyl group attached to a phenyl ring. This structural characteristic enhances its chemical reactivity and biological activity. This article provides a detailed overview of the biological activities associated with this compound, including its pharmacological potential, mechanisms of action, and relevant case studies.

  • Molecular Formula : C11H10F3O2
  • Molecular Weight : 246.19 g/mol
  • CAS Number : 110193-60-7

The trifluoromethyl group significantly influences the electronic properties of the compound, enhancing its interactions with biological targets. This feature is crucial for its potential applications in medicinal chemistry.

Pharmacological Properties

Research indicates that this compound exhibits notable biological activities, particularly in the following areas:

  • Antimicrobial Activity : Preliminary studies have shown that compounds containing trifluoromethyl groups often exhibit enhanced antimicrobial properties. This compound has been investigated for its effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria.
  • Anticancer Activity : The compound's structural analogs have demonstrated significant cytotoxic effects against several cancer cell lines. For instance, related compounds with trifluoromethyl substitutions have shown IC50 values lower than standard chemotherapeutic agents like Doxorubicin .
  • Inhibition of Enzymatic Activity : The presence of the trifluoromethyl group may enhance binding affinity to certain enzymes or receptors, potentially increasing the compound's potency in therapeutic applications. For example, studies on similar compounds have indicated their ability to inhibit dihydrotestosterone (DHT) production significantly .

The mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses have emerged based on structural analogs:

  • Enhanced Binding Affinity : The electron-withdrawing nature of the trifluoromethyl group may facilitate stronger interactions with target proteins through multipolar binding mechanisms.
  • Altered Lipophilicity : The trifluoromethyl group can modify the lipophilicity of the molecule, potentially affecting its absorption and distribution within biological systems.
  • Selectivity for Biological Targets : Trifluoromethyl-containing compounds have been noted for their selectivity towards specific biological targets, which may lead to reduced side effects compared to non-fluorinated counterparts .

Antimicrobial Activity

A study examining various derivatives highlighted that compounds with trifluoromethyl groups exhibited superior antimicrobial properties compared to those without such substituents. For instance, certain derivatives showed minimum inhibitory concentrations (MICs) as low as 4.88 µg/mL against Bacillus mycoides and Escherichia coli .

Anticancer Efficacy

In vitro studies have demonstrated that this compound and its analogs can inhibit cancer cell proliferation effectively. A notable finding was an IC50 value of approximately 22.4 µM against the PACA2 cell line, which is competitive with established chemotherapeutics .

CompoundCancer Cell LineIC50 Value (µM)Reference
This compoundPACA222.4
DoxorubicinPACA252.1

Enzymatic Inhibition Studies

A specific study focused on the inhibition of SRD5A1 activity by a related compound containing a trifluoromethyl group. The study revealed a significant inhibition rate of DHT production at low concentrations (IC50 = 1.44 ± 0.13 µM), highlighting the potential for developing therapies targeting androgen-related conditions .

Q & A

Q. What are the common synthetic routes for Ethyl 2-(3-(trifluoromethyl)phenyl)acetate, and how are reaction conditions optimized?

Methodological Answer: The synthesis typically involves esterification of 2-(3-(trifluoromethyl)phenyl)acetic acid with ethanol under acidic catalysis. For example, a related trifluoromethylphenylacetate derivative was synthesized via a multi-step procedure involving:

  • Stepwise alkylation/cyclization using dimethylformamide dimethyl acetal (DMF-DMA) at 90°C to form intermediates .
  • Purification via silica gel column chromatography with petroleum ether (PE) and ethyl acetate (EA) gradients (e.g., 80:20 PE:EA) to isolate the target compound .
    Optimization includes adjusting stoichiometry (e.g., 1.1 equivalents of hydrazine derivatives), temperature (60–90°C), and acid catalysts (e.g., trifluoroacetic acid, TFA) to improve yields .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Peaks for the ethyl ester group (δ ~1.2–1.4 ppm for CH₃, δ ~4.1–4.3 ppm for CH₂) and aromatic protons (δ ~7.4–7.8 ppm for the trifluoromethylphenyl group).
    • ¹⁹F NMR : A singlet near δ -60 ppm confirms the -CF₃ group .
  • Mass Spectrometry (ESI-MS) : Molecular ion peaks (e.g., [M+H]⁺) should align with the calculated mass (e.g., C₁₁H₁₁F₃O₂: 232.20 g/mol). Discrepancies ≥0.2 Da warrant reanalysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for trifluoromethylphenylacetate derivatives?

Methodological Answer:

  • Software Tools : Use SHELX programs (e.g., SHELXL for refinement) to handle twinning or high-resolution data. SHELXPRO interfaces with macromolecular datasets, enabling robust refinement of challenging structures .
  • Validation : Cross-check with computational models (e.g., DFT-optimized geometries) to validate bond lengths/angles. Discrepancies >0.05 Å may indicate unresolved disorder .

Q. What strategies are effective for optimizing yields in the synthesis of trifluoromethylphenylacetate analogs?

Methodological Answer:

  • Reaction Monitoring : Use TLC or in-situ FTIR to track intermediate formation.

  • Byproduct Mitigation : For example, in hydrazine-mediated cyclization (as in ), excess TFA suppresses side reactions but requires careful quenching to avoid decomposition.

  • Table: Key Reaction Parameters

    ParameterOptimal RangeImpact on Yield
    Temperature60–90°C±15% yield
    Catalyst (TFA)10–15 mol%+20% yield
    Solvent1,4-Dioxane/THFMinimizes byproducts

Q. How do computational methods aid in predicting the reactivity of this compound?

Methodological Answer:

  • DFT Calculations : Model electrophilic aromatic substitution (e.g., para vs. meta substitution) using Gaussian or ORCA software. The -CF₃ group’s electron-withdrawing nature directs reactivity to specific positions .
  • Docking Studies : For bioactive analogs, simulate binding interactions with target proteins (e.g., enzymes) using AutoDock Vina to prioritize synthetic targets .

Q. How should researchers handle isomerization or stereochemical challenges during synthesis?

Methodological Answer:

  • Chromatographic Separation : Isolate (Z)- and (E)-isomers (e.g., as in ) using preparative HPLC with chiral columns.
  • Low-Temperature Quenching : For DIBAL-H reductions (e.g., -78°C), gradual warming to 0°C minimizes epimerization .

Data Contradiction Analysis

Q. How to address conflicting mass spectrometry (MS) and NMR data for trifluoromethylphenylacetate derivatives?

Methodological Answer:

  • MS Reanalysis : Confirm ionization mode (e.g., ESI vs. EI). For example, ESI may produce [M+Na]⁺ adducts, requiring recalibration.
  • NMR Solvent Effects : Aromatic splitting patterns vary in CDCl₃ vs. DMSO-d₆. Re-run spectra in a consistent solvent .

Experimental Design Considerations

Q. What safety protocols are critical when handling trifluoromethylphenylacetate precursors?

Methodological Answer:

  • Waste Management : Segregate halogenated waste (e.g., brominated intermediates as in ) for professional disposal.
  • PPE : Use nitrile gloves and fume hoods when working with TFA or DIBAL-H due to corrosive/toxic hazards .

Advanced Applications

Q. How can this compound serve as a precursor in drug discovery?

Methodological Answer:

  • Bioisosteres : The -CF₃ group mimics -COOH in metabolic pathways. For example, it enhances bioavailability in kinase inhibitors .
  • Prodrug Synthesis : Hydrolyze the ethyl ester in vivo to release the active acid moiety .

Q. What are the challenges in scaling up trifluoromethylphenylacetate synthesis for preclinical studies?

Methodological Answer:

  • Solvent Selection : Replace DMF with cyclopentyl methyl ether (CPME) for greener processing.
  • Batch vs. Flow Chemistry : Continuous flow systems improve heat transfer for exothermic steps (e.g., cyclization) .

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